

TH588 Hydrochloride: A Technical Guide to Chemical Properties and DMSO Solubility

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Compound of Interest

Compound Name: TH588 hydrochloride

Cat. No.: B1139322

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Introduction

TH588 hydrochloride is a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme, a critical component of the cellular machinery that sanitizes oxidized nucleotide pools, thereby preventing the incorporation of damaged bases into DNA.^[1] Due to the reliance of cancer cells on MTH1 to cope with high levels of reactive oxygen species (ROS) and subsequent oxidative stress, TH588 has emerged as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the chemical properties of **TH588 hydrochloride**, its solubility in dimethyl sulfoxide (DMSO), and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

TH588 hydrochloride is a white to light brown powder.^[2] Its key chemical identifiers and properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₃ Cl ₃ N ₄	[1][3]
Molecular Weight	331.63 g/mol	[1][3]
CAS Number	1640282-30-9	[1][3]
Appearance	Solid powder	[1][3]
Purity	≥98% (HPLC)	[2]
IUPAC Name	N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride	[3]
SMILES	<chem>Cl.Nc1nc(NC2CC2)cc(n1)-c1cccc(Cl)c1Cl</chem>	[4]
InChI Key	FBHMEHNWFXCSKE-UHFFFAOYSA-N	[3]

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing small molecules for in vitro and in vivo studies. The solubility of **TH588 hydrochloride** in DMSO is a critical parameter for experimental design.

Concentration	Conditions	Reference
5 mg/mL	Clear solution, may require warming	[2][5]
10 mM	In DMSO	[6]
59 mg/mL (199.88 mM)	Fresh DMSO recommended as moisture can reduce solubility	[7][8]
16 mg/mL (54.21 mM)	May require sonication and warming; hygroscopic nature of DMSO can impact solubility	
20 mg/mL	In DMSO	[9]

Note: It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility, as the solvent is hygroscopic and absorbed moisture can lead to precipitation of the compound. Gentle warming and sonication can aid in the dissolution process.

Experimental Protocols

Determination of Solubility in DMSO

This protocol outlines a general method for determining the solubility of **TH588 hydrochloride** in DMSO.

Materials:

- **TH588 hydrochloride** powder
- Anhydrous DMSO
- Vortex mixer
- Water bath or heat block
- Calibrated analytical balance
- Microcentrifuge tubes

Procedure:

- Preparation of a Saturated Solution:
 - Accurately weigh a known amount of **TH588 hydrochloride** (e.g., 10 mg) and place it into a microcentrifuge tube.
 - Add a small, precise volume of anhydrous DMSO (e.g., 100 μ L).
 - Vortex the mixture vigorously for 2-3 minutes.
 - If the solid does not fully dissolve, incrementally add small, known volumes of DMSO, vortexing thoroughly after each addition until the solution is clear. Gentle warming (e.g., to 37°C) can be applied to aid dissolution.
 - If the solid dissolves completely, add more **TH588 hydrochloride** in small, known increments until a persistent solid phase is observed, indicating a saturated solution.
- Equilibration:
 - Incubate the saturated solution at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.
- Quantification:
 - Carefully collect a known volume of the supernatant.
 - Determine the concentration of **TH588 hydrochloride** in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of **TH588 hydrochloride**.

Materials:

- **TH588 hydrochloride** sample
- HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18 reversed-phase)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **TH588 hydrochloride** in a suitable solvent (e.g., DMSO or the mobile phase) at a known concentration (e.g., 1 mg/mL).
 - Filter the sample through a 0.22 µm syringe filter before injection.
- HPLC Method:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over time to elute the compound and any impurities.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25-30°C

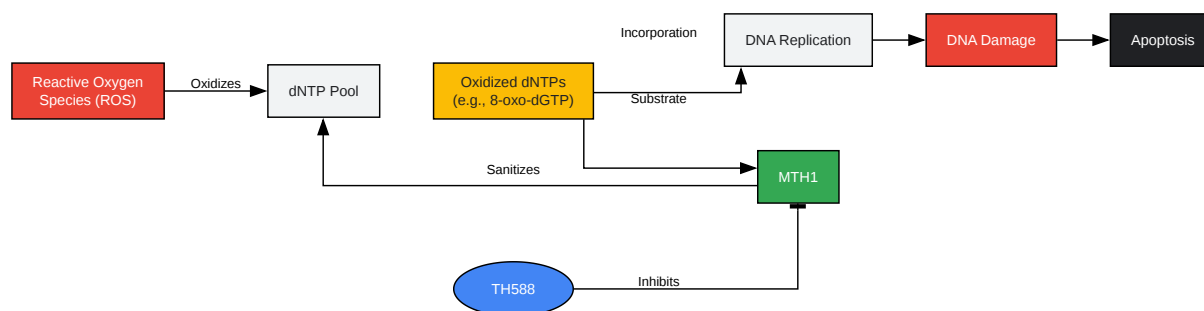
- Detection Wavelength: Determined by UV-Vis spectral analysis of **TH588 hydrochloride** (e.g., 297 nm).[9]
- Injection Volume: 5-10 µL
- Data Analysis:
 - Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Signaling Pathways and Mechanisms of Action

TH588 primarily targets MTH1, but it also exhibits off-target effects on microtubule dynamics, contributing to its anticancer activity.

MTH1 Inhibition and DNA Damage

In cancer cells, elevated levels of reactive oxygen species (ROS) lead to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the conversion of dGTP to 8-oxo-dGTP. MTH1 sanitizes this oxidized dNTP pool, preventing its incorporation into DNA. Inhibition of MTH1 by TH588 allows for the incorporation of damaged nucleotides during DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

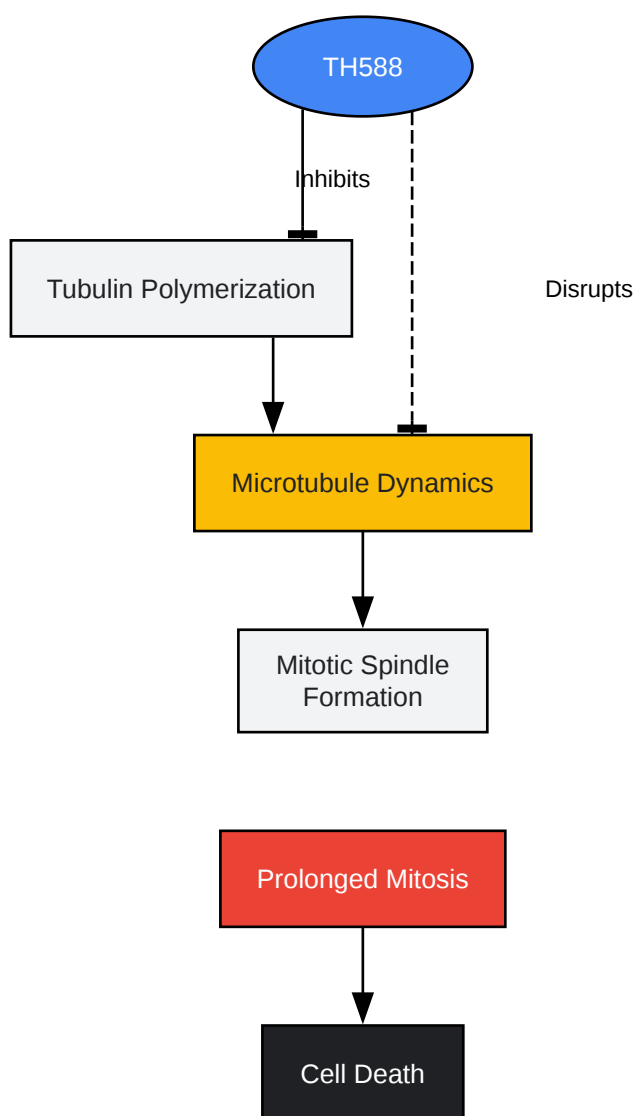


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Caption: MTH1 inhibition by TH588 leads to the incorporation of oxidized dNTPs into DNA.

Microtubule Dynamics and Mitotic Arrest

Recent studies have revealed that TH588 also functions as a microtubule-modulating agent. [10][11][12] It disrupts microtubule dynamics, leading to a prolonged mitotic arrest. This effect is independent of its MTH1 inhibitory activity and contributes significantly to its cytotoxic effects in cancer cells. [10][11][12]



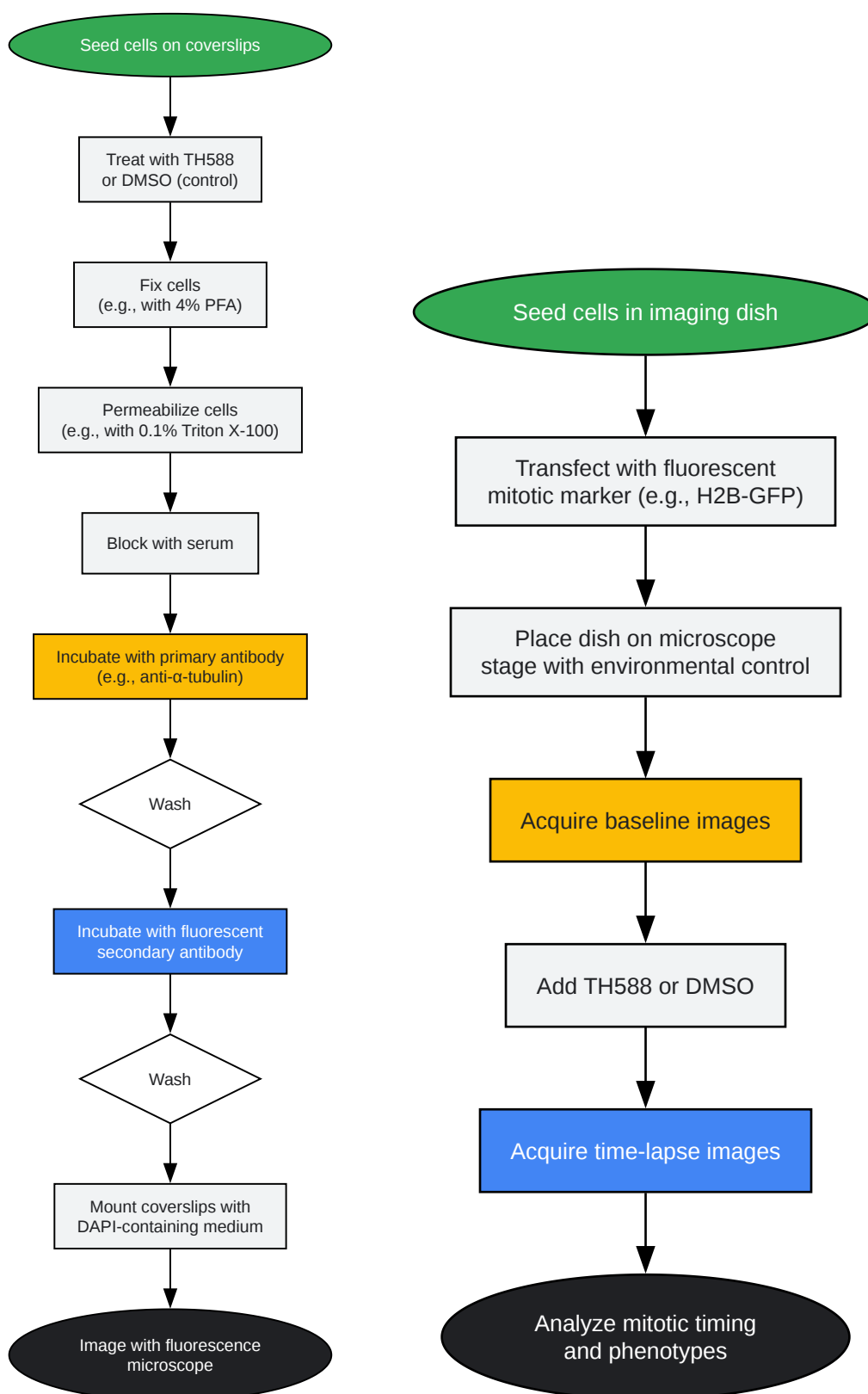
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Caption: TH588 disrupts microtubule dynamics, leading to mitotic arrest and cell death.

Experimental Workflows

Immunofluorescence Staining of Microtubules

This workflow describes a general procedure for visualizing the effects of TH588 on the microtubule network in cultured cells.



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